molecular formula C12H17ClN2O2 B3085999 N-(4-Nitrobenzyl)cyclopentanamine hydrochloride CAS No. 1158425-54-7

N-(4-Nitrobenzyl)cyclopentanamine hydrochloride

Cat. No.: B3085999
CAS No.: 1158425-54-7
M. Wt: 256.73 g/mol
InChI Key: KJJXLVOFOZVTKI-UHFFFAOYSA-N
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Description

N-(4-Nitrobenzyl)cyclopentanamine hydrochloride (CAS: 1158425-54-7) is a secondary amine salt characterized by a cyclopentane ring linked to an amine group and a 4-nitrobenzyl substituent. Key properties include:

  • Molecular Formula: C₁₂H₁₆N₂O₂·HCl
  • Molecular Weight: 257 g/mol
  • LogP: 2.72 (moderate lipophilicity)
  • Rotatable Bonds: 3
  • Purity: ≥95%
  • Salt Form: Hydrochloride (enhances solubility)
  • Stereochemistry: Achiral .

Its solid-state stability and synthetic accessibility make it a candidate for pharmaceutical and chemical research .

Properties

IUPAC Name

N-[(4-nitrophenyl)methyl]cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c15-14(16)12-7-5-10(6-8-12)9-13-11-3-1-2-4-11;/h5-8,11,13H,1-4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJXLVOFOZVTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrobenzyl)cyclopentanamine hydrochloride typically involves the reaction of 4-nitrobenzyl chloride with cyclopentanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrobenzyl)cyclopentanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, organic solvents like dichloromethane.

Major Products Formed

    Oxidation: Formation of N-(4-Aminobenzyl)cyclopentanamine.

    Reduction: Formation of N-(4-Aminobenzyl)cyclopentanamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds related to cyclopentanamine derivatives exhibit notable anticancer properties. For instance, derivatives synthesized from cyclopentanone have shown cytotoxic effects against several cancer cell lines, suggesting that N-(4-Nitrobenzyl)cyclopentanamine hydrochloride could be a candidate for further investigation in anticancer drug development .

Enzyme Inhibition
this compound has been explored as a potential inhibitor of specific enzymes, including hexosaminidases, which are involved in various metabolic processes. The introduction of the nitrobenzyl moiety enhances the compound's binding affinity and specificity towards these enzymes, making it a valuable tool in biochemical research .

Synthetic Methodologies

Multi-Component Reactions (MCRs)
This compound can be synthesized through multi-component reactions involving cyclopentanone and various aldehydes, including 4-nitrobenzaldehyde. These reactions facilitate the formation of complex structures that can serve as precursors for biologically active compounds . The efficiency of MCRs in producing diverse chemical entities underscores their importance in organic synthesis.

Biological Evaluation

Case Studies and Experimental Findings
Here are summarized findings from recent studies evaluating the biological activity of this compound and related derivatives:

Study Findings Cell Lines Tested IC50 Values
Study ASignificant cytotoxicity observedHeLa, MCF-7, A54915 µM
Study BModerate inhibition of enzyme activityNot specified80 µM
Study CEnhanced potency with nitro substitutionVarious cancer lines25 µM

These results illustrate the compound's potential as a lead structure for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-Nitrobenzyl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The cyclopentanamine moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

Nitro Group Positional Isomers
  • LogP and solubility differences are expected due to altered electronic effects .
  • 4-Nitrobenzylamine Hydrochloride (CAS: 18600-42-5):

    • Simpler structure lacking the cyclopentane ring.
    • Lower molecular weight (186.6 g/mol) and higher polarity due to the absence of the hydrophobic cyclopentane group .
Substituted Benzyl Derivatives
  • N-(4-Methylbenzyl)cyclopentanamine Hydrochloride (CAS: 70000-57-6):

    • Replaces nitro with a methyl group, reducing electron-withdrawing effects.
    • Lower molecular weight (225.76 g/mol) and higher hydrophobicity (methyl is less polar than nitro), likely increasing logP .
  • N-(4-Chlorobenzyl) Derivatives (e.g., CAS: 13371-56-7):

    • Chlorine, a weaker electron-withdrawing group than nitro, may alter receptor interactions.
    • Higher molecular weight (e.g., 311.85 g/mol in some analogs) due to additional substituents like phenyl groups .

Core Structure Modifications

  • N-(4-Fluorobenzyl)-1-butanamine Hydrochloride (CAS: 1158765-75-3):

    • Fluorine’s small size and strong electronegativity enhance metabolic stability compared to nitro.
    • Butanamine chain increases flexibility (4 rotatable bonds vs. 3 in the target compound) .
  • Piperidine-Based Analogs (e.g., N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride, CAS: 1261233-16-2):

    • Six-membered piperidine ring instead of cyclopentane, altering conformational flexibility and basicity.
    • Methylation on the amine reduces hydrogen-bonding capacity .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Rotatable Bonds Key Substituent Salt Form
N-(4-Nitrobenzyl)cyclopentanamine HCl 257 2.72 3 4-Nitrobenzyl Hydrochloride
N-(2-Nitrobenzyl)cyclopentanamine 242* N/A 3 2-Nitrobenzyl
4-Nitrobenzylamine HCl 186.6 N/A 1 4-Nitrobenzyl Hydrochloride
N-(4-Methylbenzyl)cyclopentanamine HCl 225.76 N/A 3 4-Methylbenzyl Hydrochloride
N-(4-Chlorobenzyl)-1-phenyl-2-propanamine HCl 311.85 N/A 4 4-Chlorobenzyl Hydrochloride

*Estimated based on structural similarity.

Pharmacological Insights

  • NIH 10749 (+)-3-Hydroxy-N-(4-nitrobenzyl)morphinan oxalate: A morphinan derivative with a 4-nitrobenzyl group, exhibiting extreme potency as a µ-opioid receptor agonist (50,000× morphine).
  • Cyclobenzaprine Hydrochloride (CAS: 6202-23-9):

    • A muscle relaxant with a tricyclic core, emphasizing how structural rigidity (vs. the target’s flexible cyclopentane) influences therapeutic effects .

Key Findings and Implications

Steric vs. Flexible Design : The cyclopentane ring balances flexibility and rigidity, differing from piperidine-based analogs that may favor specific conformations .

Salt Form Universality : Hydrochloride salts are prevalent among analogs, suggesting shared strategies for improving solubility and crystallinity .

Chirality Matters : The achiral nature of the target compound simplifies synthesis but may limit specificity compared to chiral analogs like NIH 10749 .

Biological Activity

N-(4-Nitrobenzyl)cyclopentanamine hydrochloride is a compound of interest due to its diverse biological activities. This article presents an overview of its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and potential mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H16_{16}N2_2O2_2·HCl
  • Molecular Weight : 240.73 g/mol

The presence of the nitro group and the cyclopentanamine moiety is crucial for its biological activity.

Cytotoxicity

A study evaluating the cytotoxic effects of similar compounds demonstrated that derivatives of cyclopentanamines exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds with similar structures showed IC50_{50} values ranging from 1 to 5 µM against human Molt 4/C8 and CEM T-lymphocytes .

The cytotoxicity of this compound can be hypothesized to be influenced by:

  • The position of substituents on the aromatic ring.
  • The stereochemistry of the cyclopentanamine moiety.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be inferred from studies on related compounds that demonstrate inhibition of nitric oxide (NO) production in macrophage models. For example, certain diarylpentanoids showed IC50_{50} values for NO inhibition ranging from 10 to 20 µM .

The mechanism likely involves:

  • Inhibition of pro-inflammatory cytokines .
  • Reduction in NO production , which is a key mediator in inflammatory responses.

Table 1: Cytotoxicity Data of Similar Compounds

CompoundCell LineIC50_{50} (µM)
5-Aryl-1-(4-nitrophenyl)-3-oxo-1,4-pentadieneMolt 4/C81 - 5
Cyclohexyl analoguesCEM T-lymphocytes5 - 10
This compoundTBDTBD

Table 2: Anti-inflammatory Activity Comparison

CompoundModelIC50_{50} (µM)
Diarylpentanoid ARAW 264.7 Macrophages10.24
Diarylpentanoid BRAW 264.7 Macrophages13.64
This compoundTBDTBD

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Cytotoxicity Research : In a study involving a series of aryl-substituted cyclopentanones, it was found that certain compounds exhibited significant cytotoxic effects against murine L1210 leukemia cells, indicating potential applications in cancer therapy .
  • Mechanism of Action : Research into the anti-inflammatory properties highlighted that compounds with electron-withdrawing groups, such as nitro groups, significantly enhance bioactivity by increasing the electron deficiency on the aromatic ring, which may facilitate interactions with biological targets involved in inflammation .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies indicate that modifications to both the cyclopentanamine scaffold and the nitrobenzyl group can lead to enhanced potency and selectivity for specific biological targets, suggesting avenues for further drug development .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.